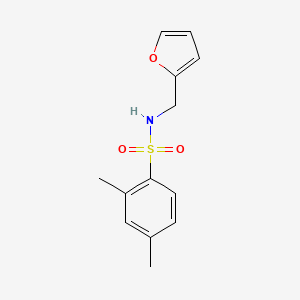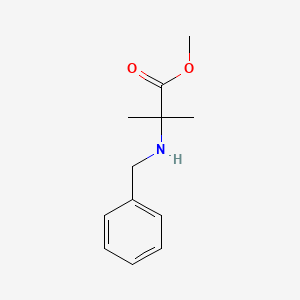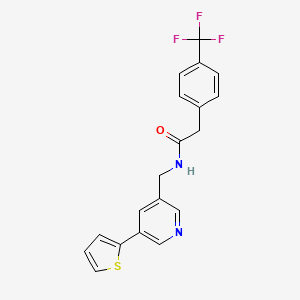
4-(2H-1,3-benzodioxol-5-yl)-5-cyclobutyl-2-methyl-2,3-dihydro-1H-pyrazol-3-imine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2H-1,3-benzodioxol-5-yl)-5-cyclobutyl-2-methyl-2,3-dihydro-1H-pyrazol-3-imine, also known as BDBM 13, is a chemical compound that has gained attention in scientific research for its potential therapeutic properties.
Mécanisme D'action
The mechanism of action of 4-(2H-1,3-benzodioxol-5-yl)-5-cyclobutyl-2-methyl-2,3-dihydro-1H-pyrazol-3-imine 13 is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. For example, 4-(2H-1,3-benzodioxol-5-yl)-5-cyclobutyl-2-methyl-2,3-dihydro-1H-pyrazol-3-imine 13 has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. It has also been found to block the activation of nuclear factor-kappa B (NF-κB), a protein complex that regulates immune responses and cell survival.
Biochemical and Physiological Effects:
4-(2H-1,3-benzodioxol-5-yl)-5-cyclobutyl-2-methyl-2,3-dihydro-1H-pyrazol-3-imine 13 has been shown to have a variety of biochemical and physiological effects. In animal studies, it has been found to reduce inflammation and pain, as well as inhibit the growth of cancer cells. It has also been shown to improve cognitive function and protect against neurodegeneration. However, more research is needed to fully understand the effects of 4-(2H-1,3-benzodioxol-5-yl)-5-cyclobutyl-2-methyl-2,3-dihydro-1H-pyrazol-3-imine 13 on the human body.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-(2H-1,3-benzodioxol-5-yl)-5-cyclobutyl-2-methyl-2,3-dihydro-1H-pyrazol-3-imine 13 in lab experiments is its relatively simple synthesis method, which makes it readily available for research. However, one limitation is the lack of information on its toxicity and potential side effects. More research is needed to determine the safety of 4-(2H-1,3-benzodioxol-5-yl)-5-cyclobutyl-2-methyl-2,3-dihydro-1H-pyrazol-3-imine 13 for use in humans.
Orientations Futures
There are several future directions for research on 4-(2H-1,3-benzodioxol-5-yl)-5-cyclobutyl-2-methyl-2,3-dihydro-1H-pyrazol-3-imine 13. One area of interest is its potential as a treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's. Another area of research is its ability to inhibit the growth of cancer cells, which could lead to the development of new cancer treatments. Additionally, further investigation is needed to fully understand the mechanism of action of 4-(2H-1,3-benzodioxol-5-yl)-5-cyclobutyl-2-methyl-2,3-dihydro-1H-pyrazol-3-imine 13 and its effects on the human body.
Méthodes De Synthèse
The synthesis of 4-(2H-1,3-benzodioxol-5-yl)-5-cyclobutyl-2-methyl-2,3-dihydro-1H-pyrazol-3-imine 13 involves several steps, including the preparation of starting materials, cyclization, and reduction. The starting materials include 2-methylcyclobutanecarboxylic acid, 1,3-benzodioxole-5-carboxaldehyde, and hydrazine hydrate. The cyclization is achieved through the use of a coupling agent, such as N,N'-carbonyldiimidazole, and the reduction is carried out with sodium borohydride. The final product is obtained through purification by column chromatography.
Applications De Recherche Scientifique
4-(2H-1,3-benzodioxol-5-yl)-5-cyclobutyl-2-methyl-2,3-dihydro-1H-pyrazol-3-imine 13 has been studied for its potential therapeutic properties, particularly as an anti-inflammatory and analgesic agent. It has also been investigated for its ability to inhibit the growth of cancer cells, including breast cancer and leukemia. In addition, 4-(2H-1,3-benzodioxol-5-yl)-5-cyclobutyl-2-methyl-2,3-dihydro-1H-pyrazol-3-imine 13 has shown promise as a treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
4-(1,3-benzodioxol-5-yl)-5-cyclobutyl-2-methylpyrazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2/c1-18-15(16)13(14(17-18)9-3-2-4-9)10-5-6-11-12(7-10)20-8-19-11/h5-7,9H,2-4,8,16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDNCSSYVJVOYOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C2CCC2)C3=CC4=C(C=C3)OCO4)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2H-1,3-benzodioxol-5-yl)-5-cyclobutyl-2-methyl-2,3-dihydro-1H-pyrazol-3-imine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(thiophen-2-yl)-N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)acetamide](/img/structure/B2970847.png)
![5-isopropyl-7-(4-phenethylpiperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2970849.png)
![2-methyl-N-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2970851.png)

![N-(3-Methylcyclobutyl)-N-[(3-methylthiophen-2-yl)methyl]prop-2-enamide](/img/structure/B2970856.png)
![2-(4-fluorophenoxy)-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)acetamide](/img/structure/B2970857.png)
![N~6~-benzyl-N~6~-(3-methylphenyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2970859.png)

![methyl 2-(3,9-dimethyl-6,8-dioxo-7-pentyl-4H-purino[8,7-c][1,2,4]triazin-1-yl)acetate](/img/structure/B2970864.png)



![6-(2-Methoxyphenyl)-2-[1-(3-methylpyrazin-2-yl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2970868.png)
![1-(4-methoxyphenyl)-5-oxo-N-[2-(thiophen-2-yl)ethyl]pyrrolidine-3-carboxamide](/img/structure/B2970869.png)